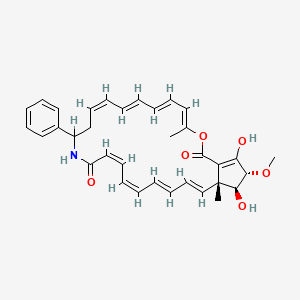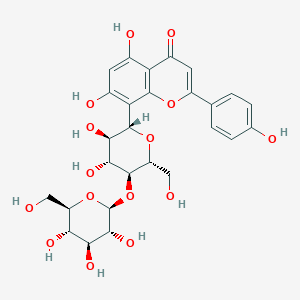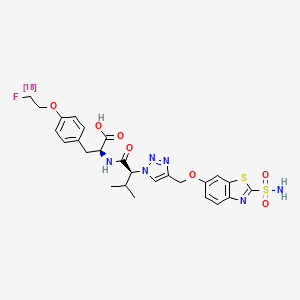
VU0467485
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide, also known as VU0467485, is the muscarinic acetylcholine receptor 4 (M4) . The M4 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various functions of the central and peripheral nervous system .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the M4 receptor . This means it enhances the receptor’s response to its natural ligand, acetylcholine. Specifically, this compound potentiates the activity of acetylcholine at M4 with EC50s of 26.6 nM and 78.8 nM at rat and human M4 receptors, respectively . It shows selectivity for M4 over other human and rat muscarinic receptors (M1/2/3/5) .
Biochemical Pathways
The M4 receptor is part of the G protein-coupled receptor (GPCR) family. When acetylcholine binds to the M4 receptor, it triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, decrease in cAMP levels, and modulation of potassium and calcium channels . The positive allosteric modulation by this compound enhances these effects.
Pharmacokinetics
This compound is described as being orally bioavailable and displays moderate to high penetration into the central nervous system (CNS) . In a pharmacokinetic study, this compound treatment displayed a maximum concentration (Cmax) of 1.2 μM, an area under the curve (AUC) of 3.8 μM•h, and an elimination half-life (t1/2) of 4.2 hours .
Result of Action
The potentiation of M4 receptor activity by this compound has been associated with antipsychotic-like activity . This is likely due to the role of M4 receptors in modulating dopaminergic neurotransmission, which is implicated in the pathophysiology of psychotic disorders .
Biochemical Analysis
Biochemical Properties
VU0467485 interacts with the M4 receptor, a type of muscarinic acetylcholine receptor. The interaction between this compound and the M4 receptor is a key part of its biochemical activity . The nature of this interaction is allosteric, meaning that this compound binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where the natural ligand acetylcholine binds .
Cellular Effects
In cellular processes, this compound influences cell function by modulating the activity of the M4 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the specific cellular context, including the type of cell and its physiological state .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the M4 receptor and enhancing its response to acetylcholine . This binding interaction is allosteric, meaning that this compound binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where acetylcholine binds . This allosteric modulation can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0467485 involves several key steps. One of the primary synthetic routes includes the reaction of 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate with HATU (1.2 equivalents) and N,N-diisopropylethylamine (3.0 equivalents) in a mixture of dichloromethane and dimethylformamide (7:1; 0.2M) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard chemical techniques under an inert atmosphere. Solvents used for extraction, washing, and chromatography are of high-performance liquid chromatography grade .
Chemical Reactions Analysis
Types of Reactions
VU0467485 primarily undergoes substitution reactions due to its functional groups. The compound’s structure allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include HATU, N,N-diisopropylethylamine, dichloromethane, and dimethylformamide. These reagents facilitate the formation of the desired product under controlled conditions .
Major Products Formed
The major product formed from the synthesis of this compound is the final compound itself, which is a potent modulator of the muscarinic acetylcholine receptor 4. The purity and yield of the product are typically high, ensuring its efficacy in scientific research .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
VU0152100: Another positive allosteric modulator of the muscarinic acetylcholine receptor 4.
VU0357017: A compound with similar selectivity and potency for the muscarinic acetylcholine receptor 4.
Uniqueness
VU0467485 stands out due to its high selectivity for the muscarinic acetylcholine receptor 4 over other muscarinic receptors (M1, M2, M3, M5). This selectivity reduces the likelihood of off-target effects, making it a more desirable candidate for therapeutic development .
Properties
IUPAC Name |
5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHDIWHQGVWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does VU0467485 interact with its target and what are the downstream effects?
A: this compound acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) [, ]. This means that it binds to a site on the M4 receptor distinct from the acetylcholine binding site and enhances the effects of acetylcholine when it binds to the receptor. While the precise downstream effects are still under investigation, M4 receptor modulation is believed to play a role in modulating dopamine release, which is implicated in the pathophysiology of schizophrenia [].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A: While specific SAR data for this compound is not presented in the provided abstracts, the research mentions that a series of structurally related compounds were synthesized and evaluated for their M4 PAM potency []. This suggests that modifications to the chemical structure of this compound can impact its activity and selectivity for the M4 receptor. Further research on the SAR of this compound is crucial for optimizing its therapeutic potential.
Q3: Have any radiolabeled versions of this compound been developed and what are their potential applications?
A: Yes, researchers have successfully synthesized [¹¹C]-labeled this compound and its analogs []. These radiolabeled versions are intended for use as positron emission tomography (PET) ligands to image M4 receptors in the brain []. This imaging technique could be valuable for studying M4 receptor distribution and occupancy in preclinical models and potentially in human subjects.
Q4: What are the next steps in the research and development of this compound?
A4: While this compound shows potential as a treatment for schizophrenia, further research is necessary. This includes:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

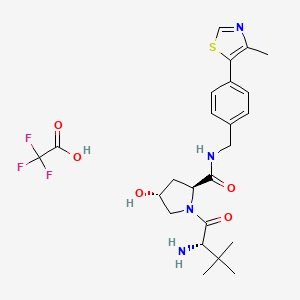

![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)

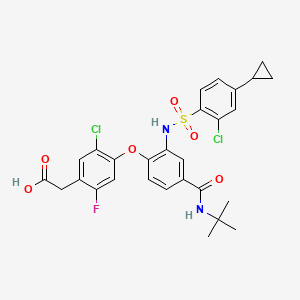
![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)
